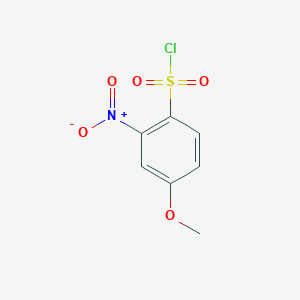

4-Methoxy-2-nitrobenzenesulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO5S/c1-14-5-2-3-7(15(8,12)13)6(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHAPVZVXLHURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171039 | |

| Record name | 4-Methoxy-2-nitrobenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18092-54-1 | |

| Record name | 4-Methoxy-2-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18092-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-nitrobenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018092541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2-nitrobenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2-nitrobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-Methoxy-2-nitrobenzenesulfonyl Chloride CAS number 18092-54-1"

An In-depth Technical Guide to 4-Methoxy-2-nitrobenzenesulfonyl Chloride (Mns-Cl)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 18092-54-1), a pivotal reagent in modern organic synthesis. Known colloquially as Mns-Cl, its primary utility lies in the introduction of the 4-methoxy-2-nitrobenzenesulfonyl (Mns) protecting group for primary and secondary amines. This document delves into the reagent's physicochemical properties, synthesis, and mechanistic underpinnings of its application. With a focus on practical utility for researchers in drug discovery and chemical development, we present detailed, field-proven protocols for both the protection and deprotection of amines, discuss the strategic advantages of the Mns group in complex molecular architectures, and outline critical safety and handling procedures.

Introduction: Strategic Importance of Mns-Cl

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the selective modulation of functional group reactivity is paramount. Amines, being ubiquitous and nucleophilic, often require temporary masking to prevent unwanted side reactions. A protecting group is a reversibly formed derivative that renders a functional group inert during subsequent chemical transformations[1]. The choice of protecting group is a strategic decision, governed by its stability to a range of reaction conditions and the mildness of its eventual removal.

This compound emerges as a superior reagent for this purpose. It reacts readily with amines to form highly stable sulfonamides. The Mns group, like the related nosyl (Ns) group, is distinguished by its robust stability towards acidic and many oxidative/reductive conditions, yet it can be cleaved under specific, mild nucleophilic conditions that leave other protecting groups, such as Boc and Fmoc, intact[2]. This orthogonality is the cornerstone of its utility, enabling chemists to selectively unmask different amines at various stages of a synthesis, a critical requirement for constructing complex molecules like peptides and natural products.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use. The key identifiers and physical data for Mns-Cl are summarized below.

Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18092-54-1 | [3][4] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₇H₆ClNO₅S | [3][4] |

| Molecular Weight | 251.64 g/mol | [3][4] |

| Appearance | Slightly pale yellow to light orange solid/crystal | [5][6] |

| Melting Point | 77-79 °C | [5][6] |

| SMILES | COC1=CC(=C(C=C1)S(=O)(=O)Cl)--INVALID-LINK--[O-] | [3] |

| InChIKey | OGHAPVZVXLHURO-UHFFFAOYSA-N | [3] |

GHS Hazard Information and Safe Handling

Mns-Cl is a corrosive and hazardous substance that demands careful handling in a controlled laboratory environment.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage |

| Metal Corrosion | GHS05 (Corrosion) | Warning | H290: May be corrosive to metals |

| Skin Sensitization | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction |

Data sourced from PubChem and commercial supplier safety data sheets.[3][6]

Handling & Storage Protocol:

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear a lab coat, safety goggles or a face shield, and chemically resistant gloves (e.g., nitrile).[7]

-

Handling: Mns-Cl is moisture-sensitive and reacts with water, potentially liberating corrosive HCl gas[5][7]. Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from water and incompatible materials[4].

-

Spills: In case of a spill, do not use water. Absorb with an inert, dry material (e.g., sand or vermiculite) and place in a suitable container for disposal.

Synthesis of this compound

While commercially available, understanding the synthesis of Mns-Cl provides insight into potential impurities. The most direct route is the chlorosulfonation of 3-nitroanisole (1-methoxy-3-nitrobenzene).

Caption: General synthetic pathway for Mns-Cl.

Generalized Laboratory Synthesis Protocol

This protocol is illustrative, based on established procedures for chlorosulfonation of activated aromatic rings.[8]

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize evolving HCl gas).

-

Reaction: Cool chlorosulfonic acid (approx. 4-5 equivalents) in the flask to 0°C using an ice bath.

-

Addition: Add 3-nitroanisole (1 equivalent) dropwise via the dropping funnel while maintaining the temperature between 0-5°C. The methoxy group is an ortho-, para-director, and the position para to the methoxy group and ortho to the nitro group is sterically and electronically favored for sulfonation.

-

Stirring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation & Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove excess acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Application: The Mns Group in Amine Protection

The primary application of Mns-Cl is the protection of primary and secondary amines. The resulting Mns-sulfonamide is stable across a wide pH range and to many reagents, providing a robust shield for the amine functionality.

Mechanism of Protection (Sulfonylation)

The protection reaction is a straightforward nucleophilic attack by the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

Caption: Workflow for the protection of a primary amine.

Detailed Protocol: Protection of Benzylamine with Mns-Cl

-

Reagents & Setup: Dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Mns-Cl: Dissolve this compound (1.05 eq) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, water, and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization.

Mechanism of Deprotection (Cleavage)

The true value of the Mns group lies in its selective removal. The electron-withdrawing nitro group activates the aromatic ring for Nucleophilic Aromatic Substitution (SₙAr). A soft nucleophile, typically a thiol like thiophenol, attacks the carbon atom bearing the sulfonyl group, displacing the sulfonamide.

Caption: Deprotection workflow via SₙAr mechanism.

Detailed Protocol: Deprotection of N-Benzyl-Mns-Amide

-

Reagents & Setup: Dissolve the Mns-protected amine (1.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).

-

Addition of Reagents: Add a base, typically potassium carbonate (K₂CO₃, 3.0 eq), followed by a thiol nucleophile, such as thiophenol (2.0 eq).

-

Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is often rapid. Monitor its completion by TLC or LC-MS.

-

Work-up: Once the reaction is complete, filter off the solid base. Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash extensively with aqueous sodium bicarbonate solution to remove unreacted thiophenol and its corresponding phenoxide. Follow with a water and brine wash.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: The resulting free amine can be purified by column chromatography or acid/base extraction to separate it from the thioether byproduct.

Conclusion

This compound is more than a mere reagent; it is a strategic tool for navigating the complexities of modern synthetic chemistry. Its ability to form robust sulfonamides that are cleavable under exceptionally mild and orthogonal conditions makes it invaluable for the synthesis of sensitive and complex target molecules. For researchers and professionals in drug development, mastering the application of the Mns group provides a distinct advantage, enabling more efficient and flexible synthetic routes. Adherence to the rigorous protocols and safety precautions outlined in this guide will ensure its successful and safe implementation in the laboratory.

References

- 1. Protective Groups [organic-chemistry.org]

- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methoxy-2-nitrobenzenesulphonyl chloride | C7H6ClNO5S | CID 87452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 18092-54-1 [m.chemicalbook.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound | 18092-54-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. CN1143844C - The preparation method of nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

A Comprehensive Spectroscopic Guide to 4-Methoxy-2-nitrobenzenesulfonyl Chloride

Introduction

4-Methoxy-2-nitrobenzenesulfonyl chloride is a vital reagent in modern organic synthesis, frequently employed in the construction of complex sulfonamides and other derivatives crucial for pharmaceutical and materials science research. Its trifunctional nature—possessing a reactive sulfonyl chloride, an electron-withdrawing nitro group, and an electron-donating methoxy group—creates a unique electronic and structural profile. Accurate and unambiguous characterization of this compound is paramount to ensure reaction success, purity of products, and reproducibility of results.

This technical guide provides an in-depth analysis of the spectral data of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative is structured to not only present the data but to explain the underlying chemical principles that give rise to the observed spectra, offering researchers a robust framework for interpreting their own analytical results.

Molecular Structure and Spectroscopic Correlation

The substitution pattern on the benzene ring is key to understanding the spectral data. The electron-donating methoxy group (-OCH₃) is para to the sulfonyl chloride (-SO₂Cl) and ortho to a hydrogen, while the strongly electron-withdrawing nitro group (-NO₂) is ortho to the sulfonyl chloride. This arrangement governs the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for compounds of this polarity.[1][2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

¹H NMR: Utilize a standard single-pulse experiment with a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 8-16 scans for a sufficiently concentrated sample.[1][3]

-

¹³C NMR: Employ a proton-decoupled pulse program (e.g., 'zgpg30') with a relaxation delay of 2 seconds. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.[4]

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show three signals in the aromatic region and one singlet in the aliphatic region, corresponding to the three aromatic protons and the three methoxy protons, respectively.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.9 - 8.2 | d | ~2.5 | 1H |

| H-5 | 7.4 - 7.6 | dd | ~9.0, ~2.5 | 1H |

| H-3 | 7.2 - 7.4 | d | ~9.0 | 1H |

| -OCH₃ | 3.9 - 4.1 | s | N/A | 3H |

Interpretation of ¹H NMR Spectrum: The chemical shifts are highly influenced by the electronic nature of the substituents.

-

H-6: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group, resulting in significant deshielding and placing its signal the furthest downfield. It appears as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to both H-6 (meta coupling, small J) and H-3 (ortho coupling, large J), resulting in a doublet of doublets.

-

H-3: This proton is ortho to the electron-donating methoxy group, which shields it relative to the other aromatic protons. It appears as a doublet due to ortho coupling with H-5.

-

-OCH₃: The methoxy protons appear as a sharp singlet in the typical region for aryl methyl ethers.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-4 (-OCH₃) | 165 - 168 |

| C-2 (-NO₂) | 149 - 152 |

| C-1 (-SO₂Cl) | 140 - 143 |

| C-6 | 128 - 131 |

| C-5 | 125 - 127 |

| C-3 | 115 - 118 |

| -OCH₃ | 56 - 58 |

Interpretation of ¹³C NMR Spectrum: The chemical shifts of the aromatic carbons are dictated by the attached functional groups.

-

C-4 and C-2: The carbons directly attached to the oxygen of the methoxy group (C-4) and the nitro group (C-2) are the most deshielded among the ring carbons due to the large electronegativity and resonance effects of these substituents.

-

C-1: The carbon bearing the sulfonyl chloride group (ipso-carbon) also appears significantly downfield.

-

C-6, C-5, C-3: These carbons show signals in the expected aromatic region. C-3 is notably upfield due to the shielding effect of the ortho-methoxy group.

-

-OCH₃: The methoxy carbon appears in the characteristic upfield region around 56-58 ppm.[2][5]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The spectrum of this compound is characterized by strong absorptions from the sulfonyl and nitro groups.

Experimental Protocol: FTIR Data Acquisition

For a solid sample, the KBr pellet method is a robust choice.

-

Sample Grinding: In a dry agate mortar, grind 1-2 mg of the compound to a fine powder.[6]

-

Mixing: Add approximately 100 mg of dry, spectroscopic-grade potassium bromide (KBr) and mix thoroughly with the sample.[6]

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent disc.

-

Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Alternatively, the Attenuated Total Reflectance (ATR) method can be used by placing the solid powder directly onto the ATR crystal and applying pressure.[6]

IR Spectral Analysis

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950, ~2850 | C-H Stretch | -OCH₃ |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1530-1550 | N=O Asymmetric Stretch | Nitro (-NO₂) |

| ~1370-1390 | S=O Asymmetric Stretch | Sulfonyl Chloride |

| ~1340-1360 | N=O Symmetric Stretch | Nitro (-NO₂) |

| ~1250-1280 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1170-1190 | S=O Symmetric Stretch | Sulfonyl Chloride |

| ~1020-1040 | C-O-C Symmetric Stretch | Aryl Ether |

| ~550-600 | S-Cl Stretch | Sulfonyl Chloride |

Interpretation of IR Spectrum: The IR spectrum provides a definitive fingerprint of the molecule's functional groups.

-

Sulfonyl Chloride (-SO₂Cl): This group is identified by two very strong and characteristic stretching bands for the S=O bond. The asymmetric stretch appears around 1370-1390 cm⁻¹ and the symmetric stretch is found near 1170-1190 cm⁻¹.[7]

-

Nitro (-NO₂): The nitro group also gives rise to two strong absorption bands: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

-

Aryl Ether (-OCH₃): The presence of the methoxy group is confirmed by C-H stretching just below 3000 cm⁻¹ and strong C-O-C stretching bands, typically an asymmetric stretch around 1250-1280 cm⁻¹ and a symmetric one near 1020-1040 cm⁻¹.

-

Aromatic Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C ring stretching absorptions appear in the 1600-1475 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that typically generates a clear molecular ion and a rich fragmentation pattern, which is ideal for structural elucidation.[8]

-

Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) detector.

Mass Spectrum Analysis

The molecular weight of this compound is 251.64 g/mol .[9]

| m/z (mass-to-charge) | Proposed Ion Identity | Notes |

| 251 / 253 | [M]⁺˙ (Molecular Ion) | Isotopic pattern in ~3:1 ratio confirms the presence of one chlorine atom. |

| 216 | [M - Cl]⁺ | Loss of chlorine radical. |

| 187 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |

| 171 | [M - Cl - NO₂]⁺ | Subsequent loss of nitro group from the [M - Cl]⁺ fragment. |

| 152 | [M - SO₂ - Cl]⁺ | Loss of SO₂ from the [M - Cl]⁺ fragment. |

| 107 | [C₇H₇O]⁺ | Methoxy-tropylium or related stable ion. |

Interpretation of Mass Spectrum:

-

Molecular Ion (M⁺˙): The molecular ion peak should be clearly visible at m/z 251, with a corresponding M+2 peak at m/z 253 of approximately one-third the intensity, which is the characteristic isotopic signature of a single chlorine atom.

-

Major Fragmentation Pathways: The fragmentation of nitroaromatic compounds is well-documented.[8][10][11] The primary fragmentation events for this molecule are expected to involve the cleavage of the bonds adjacent to the sulfur atom and the loss of the nitro group.

References

- 1. benchchem.com [benchchem.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. emory.edu [emory.edu]

- 4. 1D liquid-state NMR experiments [researchpark.spbu.ru]

- 5. rsc.org [rsc.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Methoxy-2-nitrobenzenesulphonyl chloride | C7H6ClNO5S | CID 87452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

4-Methoxy-2-nitrobenzenesulfonyl Chloride: A Technical Guide for Advanced Organic Synthesis

Introduction: Beyond a Reagent, A Strategic Tool

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for precise, reliable, and versatile reagents is paramount. 4-Methoxy-2-nitrobenzenesulfonyl Chloride, hereafter referred to as Mns-Cl, has emerged not merely as a chemical reagent but as a strategic tool for the selective modification of amine functionalities. Its utility is most pronounced in the realm of protecting group chemistry, where the corresponding 4-methoxy-2-nitrobenzenesulfonyl (Mns) amide offers a unique combination of stability and controlled cleavage.

This guide provides an in-depth examination of Mns-Cl for researchers, chemists, and drug development professionals. Moving beyond a simple recitation of facts, we will explore the causality behind its reactivity, provide field-proven experimental protocols, and offer insights to empower scientists to integrate this reagent into complex synthetic pathways confidently.

Physicochemical & Handling Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use.

| Property | Value | Source(s) |

| CAS Number | 18092-54-1 | |

| Molecular Formula | C₇H₆ClNO₅S | [1] |

| Molecular Weight | 251.64 g/mol | [1] |

| Appearance | Light orange to yellow to green powder/crystal | [2] |

| Melting Point | 75-79 °C | [2] |

| Purity | Typically >93-98% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C, Moisture Sensitive | [2] |

Core Application: The Mns Group for Amine Protection

The primary strategic value of Mns-Cl lies in its function as a robust and readily cleavable protecting group for primary and secondary amines. The resulting Mns-sulfonamide exhibits a finely tuned reactivity profile, a direct consequence of its molecular architecture.

The Principle of Activation: The electron-withdrawing nature of the ortho-nitro group is the key to the Mns group's utility. This substituent significantly increases the acidity of the N-H proton in the resulting sulfonamide, facilitating subsequent N-alkylation reactions (e.g., the Fukuyama-Mitsunobu reaction).[3][4] Furthermore, this electron deficiency renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), which is the mechanistic underpinning of its facile cleavage.[5]

Workflow for Amine Protection & Deprotection

Caption: General workflow for Mns protection and deprotection.

Experimental Protocol 1: Protection of a Primary Amine

This protocol details the formation of a 4-methoxy-2-nitrobenzenesulfonamide from a primary amine. The methodology is analogous to well-established procedures for related nitrobenzenesulfonyl chlorides.[6][7]

Materials:

-

Primary amine (1.0 eq.)

-

This compound (Mns-Cl) (1.05 eq.)

-

Triethylamine (Et₃N) or Pyridine (1.1-1.5 eq.)

-

Dichloromethane (DCM), anhydrous

-

1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) in anhydrous DCM.

-

Add the base (e.g., triethylamine, 1.5 eq.).

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Add Mns-Cl (1.05 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Mns-protected amine.

-

Purify the product via column chromatography on silica gel as needed.

Experimental Protocol 2: Deprotection of the Mns-Amide

The cleavage of the Mns group is its most compelling feature, proceeding under mild conditions that preserve a wide array of other functional groups. The protocol is based on the highly reliable Fukuyama deprotection methodology.[3][8][9]

Materials:

-

Mns-protected amine (1.0 eq.)

-

Thiophenol (2.0-2.5 eq.)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq.)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Deionized Water, Dichloromethane (DCM) or Ethyl Acetate, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of the Mns-protected amine (1.0 eq.) and potassium carbonate (3.0 eq.) in acetonitrile, add thiophenol (2.5 eq.) at room temperature.

-

Stir the reaction at room temperature or gently heat to 50°C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.[3]

-

Upon completion, allow the mixture to cool to room temperature. Dilute with water and extract with DCM or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product contains the desired amine and diphenyl disulfide byproduct. Purify by column chromatography or acid/base extraction to isolate the final amine product.

Mechanism of Deprotection: The deprotection proceeds via a classic SNAr pathway. The base deprotonates the thiol to form a potent thiolate nucleophile. This attacks the electron-deficient aromatic ring of the Mns group, forming a resonance-stabilized Meisenheimer complex. Subsequent collapse of this intermediate cleaves the S-N bond, liberating the free amine.[3][5]

Caption: Mechanistic overview of Mns-amide deprotection.

Synthesis Pathway

While Mns-Cl is commercially available, understanding its synthesis provides valuable context. The preparation involves a two-step sequence starting from anisole (methoxybenzene).[10][11]

-

Chlorosulfonylation: Anisole is reacted with chlorosulfonic acid to produce 4-methoxybenzenesulfonyl chloride.[11]

-

Nitration: The intermediate is subsequently nitrated, typically using a mixture of nitric and sulfuric acids, to install the nitro group at the position ortho to the sulfonyl chloride group, directed by the activating methoxy group.

Caption: Synthetic workflow for Mns-Cl from anisole.

Safety & Handling: A Mandate for Caution

Mns-Cl is a corrosive and reactive compound that demands strict adherence to safety protocols.

| Hazard Information | Details |

| GHS Pictogram(s) |

|

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction.[1] May be corrosive to metals. |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |

Handling Recommendations:

-

Always handle this compound in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.

-

As the reagent is moisture-sensitive, handle under an inert atmosphere where possible and avoid exposure to ambient air.

-

Ensure eyewash stations and safety showers are readily accessible.

Conclusion

This compound is a powerful and strategic reagent for the modern synthetic chemist. Its utility as a protecting group for amines is underpinned by a logical and exploitable reaction mechanism—forming a stable sulfonamide that can be cleaved under exceptionally mild, thiol-mediated conditions. By understanding the principles of its reactivity and adhering to the detailed protocols and safety guidelines presented, researchers can confidently employ Mns-Cl to streamline complex synthetic routes, enabling the efficient construction of novel molecules for drug discovery and beyond.

References

- 1. 4-Methoxy-2-nitrobenzenesulphonyl chloride | C7H6ClNO5S | CID 87452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fukuyama amine synthesis | Semantic Scholar [semanticscholar.org]

- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-Methoxybenzenesulfonyl chloride | 98-68-0 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 4-Methoxy-2-nitrobenzenesulfonyl Chloride in Amine Protection

Introduction: The Critical Role of Amine Protection in Modern Organic Synthesis

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the selective reactivity of functional groups is paramount. Amines, being nucleophilic, are susceptible to a wide array of reactions that can interfere with desired chemical transformations.[1][2] To orchestrate complex molecular architectures, it is often necessary to temporarily "mask" or "protect" the amine functionality, rendering it inert to specific reaction conditions.[1][3] This is achieved through the use of protecting groups, which can be selectively introduced and subsequently removed under mild conditions without affecting the rest of the molecule.[3][4]

Among the diverse arsenal of amine protecting groups, sulfonamides have carved out a significant niche.[5][6] While classic examples like the p-toluenesulfonyl (Tosyl) group are known for their exceptional stability, their removal often necessitates harsh conditions that are incompatible with sensitive substrates.[5][6] Conversely, other sulfonamides that are easier to cleave may lack the requisite stability for various synthetic manipulations.[5][6] This dichotomy has driven the development of more nuanced protecting groups, such as those derived from nitrobenzenesulfonyl chlorides.

This technical guide focuses on the mechanism of action of 4-methoxy-2-nitrobenzenesulfonyl chloride (Mns-Cl) as a protecting group for amines. We will delve into the intricacies of the protection and deprotection mechanisms, explore the underlying principles that govern its reactivity, and provide practical insights for its application in research and development. The Mns group, a close relative of the well-known 2-nitrobenzenesulfonyl (nosyl or Ns) group, offers a unique combination of stability and facile cleavage, making it a valuable tool for the modern synthetic chemist.[5][6]

PART 1: The Protection Mechanism - Formation of the Mns-Sulfonamide

The initial step in utilizing Mns-Cl is the protection of a primary or secondary amine to form the corresponding Mns-sulfonamide. This reaction is a nucleophilic substitution at the sulfonyl sulfur.

The Core Reaction

The protection of an amine with this compound typically proceeds smoothly in the presence of a non-nucleophilic base. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the sulfonamide.

A typical reaction scheme is as follows:

-

Reactants : A primary or secondary amine, this compound (Mns-Cl), and a base (e.g., triethylamine, pyridine, or potassium carbonate).[7]

-

Solvent : A polar aprotic solvent such as dichloromethane (DCM), chloroform, or N,N-dimethylformamide (DMF) is commonly used.[7][8]

-

Conditions : The reaction is often carried out at room temperature or with gentle cooling.[7]

Mechanistic Insights: The Role of Substituents

The reactivity of Mns-Cl is significantly influenced by the electronic effects of the substituents on the benzene ring:

-

The Nitro Group (-NO₂) : The strongly electron-withdrawing nature of the ortho-nitro group is crucial. It enhances the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack by the amine. This activating effect facilitates a rapid and efficient protection reaction.[8]

-

The Methoxy Group (-OCH₃) : The electron-donating methoxy group at the para-position subtly modulates the electronic properties of the aromatic ring. While its impact on the initial protection step is less pronounced than the activating nitro group, it plays a more significant role in the stability and subsequent deprotection of the resulting sulfonamide.

The combination of these substituents creates a well-balanced reagent that allows for efficient amine protection under mild conditions.

Visualizing the Protection Mechanism

References

- 1. Protective Groups [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. labinsights.nl [labinsights.nl]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to the Stability of 4-Methoxy-2-nitrobenzenesulfonyl Chloride Under Acidic and Basic Conditions

Abstract

4-Methoxy-2-nitrobenzenesulfonyl chloride (MNS-Cl) is a vital reagent in modern organic synthesis, primarily utilized for the introduction of the corresponding sulfonamide protecting group for amines. The efficacy of the protection step and the shelf-life of the reagent are critically dependent on its stability. This technical guide provides a comprehensive examination of the chemical stability of MNS-Cl under both acidic and basic aqueous conditions. We will delve into the underlying reaction mechanisms that govern its degradation, the electronic factors influencing its reactivity, and provide field-proven experimental protocols for assessing its stability profile. This document is intended for researchers, chemists, and drug development professionals who handle or intend to use MNS-Cl and require a deep understanding of its chemical behavior.

Introduction: The Role and Reactivity of MNS-Cl

This compound is an aromatic sulfonyl chloride featuring a highly activated sulfonyl group.[1] Its utility in synthetic chemistry, particularly in the pharmaceutical industry, stems from its ability to form stable sulfonamides (MNS-amides) with primary and secondary amines.[2] These MNS-amides serve as robust protecting groups that are stable to a wide range of reaction conditions but can be selectively cleaved when desired, typically using nucleophilic thiolates.[3]

The reactivity of the sulfonyl chloride functional group is inherently electrophilic and thus susceptible to attack by nucleophiles.[4][5] The stability of MNS-Cl is profoundly influenced by the electronic effects of the substituents on the benzene ring. The molecule contains two key substituents whose interplay dictates its reactivity:

-

2-Nitro Group: A potent electron-withdrawing group (EWG) via both resonance and inductive effects. Positioned ortho to the sulfonyl chloride, it drastically increases the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.[6][7]

-

4-Methoxy Group: An electron-donating group (EDG) through resonance, which partially counteracts the effect of the nitro group. However, the strong, proximal influence of the ortho-nitro group generally dominates, resulting in a highly activated sulfonyl chloride.

This guide will systematically explore the consequences of this electronic arrangement on the hydrolytic stability of MNS-Cl in acidic and basic environments.

Caption: Chemical Structure of this compound.

Stability Under Basic Conditions: Rapid Hydrolytic Degradation

Under basic conditions, MNS-Cl is highly unstable and undergoes rapid hydrolysis. The operative nucleophile is the hydroxide ion (OH⁻), which is significantly more potent than water.[8]

Mechanism of Base-Catalyzed Hydrolysis

The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur center. The strong electron-withdrawing effect of the ortho-nitro group makes the sulfur atom exceptionally electron-deficient, accelerating the rate of nucleophilic attack.[9] The alkaline hydrolysis rates of aromatic sulfonyl chlorides are well-documented to be enhanced by electron-withdrawing substituents.[10] The mechanism is typically considered to be a concerted SN2-type pathway or a stepwise addition-elimination process through a pentacoordinate sulfur intermediate. In either case, the rate-determining step involves the attack of the hydroxide ion.

The final products of this rapid degradation are the corresponding 4-methoxy-2-nitrobenzenesulfonate salt and a chloride salt.

Caption: Mechanism of base-catalyzed hydrolysis of MNS-Cl.

Practical Implications

Due to its extreme lability in basic media, MNS-Cl should never be stored or handled in the presence of bases. Reactions involving the protection of amines with MNS-Cl are typically run under non-aqueous conditions with non-nucleophilic organic bases (e.g., pyridine, triethylamine) to scavenge the HCl byproduct, and exposure to aqueous basic workup conditions should be minimized until the reaction is complete.

Stability Under Acidic Conditions: Slower, Yet Inevitable, Hydrolysis

While significantly more stable than in basic media, MNS-Cl is still susceptible to hydrolysis under acidic conditions, particularly with heat. The compound is classified as moisture-sensitive, indicating that even neutral water can act as a reactant over time.[3][11]

Mechanism of Acid-Catalyzed Hydrolysis

In acidic or neutral aqueous solutions, the nucleophile is a water molecule. As water is a much weaker nucleophile than the hydroxide ion, the rate of hydrolysis is considerably slower.[12] The reaction mechanism is generally described as an SN2-type displacement, where a water molecule directly attacks the sulfur atom, leading to the displacement of the chloride ion.[10][13] While acid catalysis for sulfonyl chloride hydrolysis is not as pronounced as base catalysis, the presence of strong acid can facilitate the reaction, which proceeds to yield 4-methoxy-2-nitrobenzenesulfonic acid and hydrochloric acid.

Caption: Mechanism of acid/neutral hydrolysis of MNS-Cl.

Storage and Handling Recommendations

The hydrolytic instability of MNS-Cl, even to ambient moisture, necessitates specific storage and handling procedures. The reagent should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator and at reduced temperatures (2-8°C) to minimize degradation and prolong its shelf life.[14][15]

Summary of Stability Profile

The stability of this compound is critically dependent on pH and the presence of nucleophiles, particularly water. The following table summarizes its behavior under various conditions.

| Condition | Reagent/Nucleophile | Relative Rate of Degradation | Primary Degradation Product | Key Considerations |

| Strongly Basic | 1 M NaOH | Very Fast | 4-Methoxy-2-nitrobenzenesulfonate | Extremely labile. Avoid all contact with aqueous bases. |

| Mildly Basic | aq. NaHCO₃ | Fast | 4-Methoxy-2-nitrobenzenesulfonate | Unstable. Not suitable for basic aqueous workups. |

| Neutral | H₂O | Slow to Moderate (accelerated by heat) | 4-Methoxy-2-nitrobenzenesulfonic Acid | Moisture-sensitive. Hydrolyzes on standing.[3] |

| Acidic | 0.1 M - 1 M HCl | Slow (accelerated by heat) | 4-Methoxy-2-nitrobenzenesulfonic Acid | More stable than in base, but will degrade over time. |

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of MNS-Cl and identify potential degradation products, a forced degradation study is essential. This protocol provides a standardized workflow for testing stability under acidic and basic stress conditions.[6]

Materials and Equipment

-

This compound (MNS-Cl)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector (e.g., PDA) and a C18 column

-

Thermostatically controlled water bath or heating block

-

pH meter

Workflow for Stability Assessment

Caption: General experimental workflow for a forced degradation study of MNS-Cl.

Step-by-Step Methodology

-

Stock Solution Preparation: Accurately weigh and dissolve MNS-Cl in acetonitrile to prepare a stock solution of known concentration (e.g., 1.0 mg/mL).

-

Acidic Hydrolysis:

-

In a volumetric flask, add a known volume of the stock solution to a volume of 1 M HCl to achieve the target stress condition (e.g., 0.5 M HCl).

-

Place the flask in a water bath set to a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 4, 8, 24 hours).

-

Immediately neutralize each aliquot with an equivalent amount of NaOH and dilute with mobile phase for HPLC analysis.

-

-

Basic Hydrolysis:

-

In a volumetric flask, add a known volume of the stock solution to a volume of 1 M NaOH to achieve the target stress condition (e.g., 0.5 M NaOH).

-

Maintain the flask at room temperature (e.g., 25°C). Due to the expected rapid degradation, sampling should be frequent at the beginning (e.g., 0, 5, 15, 30, 60 minutes).

-

Immediately neutralize each aliquot with an equivalent amount of HCl and dilute with mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the prepared samples onto an HPLC system equipped with a C18 column.

-

Use a suitable mobile phase, such as a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid), for good separation.[16]

-

Monitor the elution profile using a UV detector at a wavelength where both MNS-Cl and its potential degradants absorb.

-

Calculate the percentage of MNS-Cl remaining at each time point relative to the t=0 sample to determine the degradation rate.

-

Conclusion

This compound is a highly reactive electrophile whose stability is fundamentally dictated by the pH of its environment. It is exceptionally unstable under basic conditions, undergoing swift hydrolysis to the corresponding sulfonate salt. While more stable in acidic media, it remains susceptible to slower hydrolytic degradation, a process accelerated by heat. This inherent moisture sensitivity mandates careful, anhydrous handling and storage under inert, refrigerated conditions. A thorough understanding of this stability profile, validated through forced degradation studies, is paramount for its successful application in synthesis, ensuring both the integrity of the reagent and the reproducibility of chemical transformations.

References

- 1. 4-Methoxy-2-nitrobenzenesulphonyl chloride | C7H6ClNO5S | CID 87452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Protective Groups [organic-chemistry.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. experimtsupplyshop.com [experimtsupplyshop.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 14. This compound | 18092-54-1 [sigmaaldrich.com]

- 15. This compound CAS#: 18092-54-1 [m.chemicalbook.com]

- 16. 4-Methoxy-2-nitrobenzenesulphonyl chloride | SIELC Technologies [sielc.com]

Mastering the Risks: A Technical Guide to the Safe Handling of 4-Methoxy-2-nitrobenzenesulfonyl Chloride

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reagent

4-Methoxy-2-nitrobenzenesulfonyl chloride (MNS-Cl) is an aromatic sulfonyl chloride compound with the molecular formula C₇H₆ClNO₅S.[1][2][3][4] It serves as a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides and other functionalized molecules relevant to pharmaceutical development. The presence of the highly reactive sulfonyl chloride group, combined with the nitro and methoxy substitutions on the benzene ring, gives this solid, crystalline compound its specific reactivity profile. However, the very features that make it a useful reagent also impart significant hazards that demand a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound and details the necessary precautions to ensure its safe handling, storage, and disposal.

Section 1: Hazard Analysis and Mechanistic Insights

The primary hazard associated with this compound is its severe corrosivity.[3] It is classified as a substance that causes severe skin burns and eye damage.[3][5] Understanding the chemical basis of this hazard is paramount for appreciating the importance of the safety measures outlined in this guide.

Corrosivity and Hydrolysis

The corrosivity of this compound is primarily due to its vigorous reaction with water, a process known as hydrolysis. As a sulfonyl chloride, it readily reacts with nucleophiles, including the water present in atmospheric moisture or on biological tissues like skin and mucous membranes.[6] This exothermic reaction produces two strong acidic byproducts: 4-methoxy-2-nitrobenzenesulfonic acid and hydrochloric acid (HCl).[6][7]

Reaction: C₇H₆ClNO₅S + H₂O → C₇H₇NO₆S + HCl

The immediate formation of these acids upon contact with moisture is what causes severe chemical burns.[8] The effect on tissue is rapid and can lead to deep, slow-healing wounds.[6]

Toxicological Profile

The following table summarizes the GHS Hazard classifications for this compound:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage[3][5] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |

| Corrosive to Metals | 1 | H290: May be corrosive to metals[3] |

Section 2: Prerequisite Safety Protocols

A proactive approach to safety is essential when working with this compound. This involves a combination of engineering controls, appropriate personal protective equipment, and stringent handling procedures.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[12] An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of appropriate PPE is critical to prevent contact with this corrosive solid. The following table outlines the minimum required PPE:

| Body Part | Protection | Material/Standard | Rationale |

| Eyes/Face | Safety goggles and a face shield | ANSI Z87.1 certified | Protects against splashes of the solid or its reaction products.[13] |

| Hands | Chemical-resistant gloves | Butyl rubber or other corrosion-resistant material | Prevents direct skin contact and chemical burns.[12] |

| Body | Chemical-resistant lab coat or apron | Material resistant to corrosive solids | Protects against spills and contamination of personal clothing.[13] |

| Feet | Closed-toe shoes | --- | Prevents injury from dropped materials or spills. |

The following diagram illustrates the hierarchy of controls that should be implemented when working with hazardous chemicals like this compound.

Section 3: Standard Operating Procedures

Adherence to well-defined standard operating procedures (SOPs) is crucial for the safe handling and storage of this compound.

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[13]

-

Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Store in a corrosive-resistant container.[3]

-

Segregate from other chemicals, particularly those that are flammable or reactive with acids.

Handling and Dispensing

-

Before use, carefully inspect the container for any damage or leaks.[13]

-

When transferring the solid, use tools made of corrosion-resistant materials.[12]

-

Avoid generating dust. If there is a risk of dust formation, conduct the work in a fume hood.[12]

-

Always add this compound slowly to the reaction mixture. Never add water or other reagents to the solid, as this can cause a violent reaction.

-

After handling, wash hands and any exposed skin thoroughly.

Section 4: Emergency Response and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical to minimize harm.

First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 30 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15-20 minutes.[13] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water or milk.[9] Seek immediate medical attention.

The following decision tree outlines the immediate steps to take in case of an exposure.

Spill and Leak Procedures

In the event of a spill, the area should be evacuated of all non-essential personnel.[14]

Small Spills:

-

Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[9][12] Do not use combustible materials like sawdust.[12]

-

Slowly and carefully neutralize the spill by applying a weak base, such as sodium bicarbonate or soda ash.[12][15][16] Be aware that this may cause fizzing or the release of fumes.

-

Once the reaction has ceased, carefully collect the absorbed and neutralized material into a suitable, sealable, and properly labeled hazardous waste container.[12]

-

Decontaminate the spill area with a dilute solution of sodium bicarbonate, followed by a water rinse.[12]

Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

Section 5: Waste Disposal

All waste containing this compound or its reaction byproducts must be treated as hazardous waste.

-

Bulk Quantities: Unused or unwanted this compound must be disposed of through an approved hazardous waste disposal facility.[14] Do not attempt to neutralize bulk quantities in the lab.

-

Contaminated Materials: All materials used to clean up spills (absorbents, PPE, etc.) must be placed in a sealed, labeled hazardous waste container for disposal.[12]

-

Empty Containers: Uncleaned containers should be treated as the product itself and disposed of as hazardous waste.[12]

-

Neutralized Residues: Small quantities of neutralized reaction mixtures or spill residues should be collected in a designated aqueous hazardous waste container.[14] Do not dispose of down the drain unless permitted by local regulations and after ensuring complete neutralization (pH 7-9).[14]

Conclusion

This compound is a potent and useful reagent in chemical synthesis. However, its significant corrosive hazards necessitate a comprehensive understanding of its properties and strict adherence to safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and following established procedures for handling, storage, and disposal, researchers can mitigate the risks and work safely with this valuable compound.

References

- 1. 4-Methoxy-2-nitrobenzenesulphonyl chloride | C7H6ClNO5S | CID 87452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 18092-54-1 [m.chemicalbook.com]

- 3. This compound | 18092-54-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | 18092-54-1 [sigmaaldrich.com]

- 5. 2-Methoxy-4-nitrobenzenesulfonyl chloride | C7H6ClNO5S | CID 309458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sfdchem.com [sfdchem.com]

- 7. benchchem.com [benchchem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. nj.gov [nj.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

- 15. stratex.com.au [stratex.com.au]

- 16. Learn How to Respond to Chemical Spills with These Steps [northindustrial.net]

Methodological & Application

The Strategic Application of 4-Methoxy-2-nitrobenzenesulfonyl Chloride in Modern Peptide Synthesis: A Detailed Guide

Introduction: Navigating the Complex Landscape of Amine Protection in Peptide Synthesis

In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity.[1][2] The temporary masking of the α-amino functionality of amino acids is a critical step to prevent unwanted polymerization and side reactions during peptide bond formation.[2] Among the diverse arsenal of amine-protecting groups, sulfonyl-based moieties have carved a significant niche. This guide focuses on a particularly advantageous reagent: 4-Methoxy-2-nitrobenzenesulfonyl Chloride (Mns-Cl).

The 4-methoxy-2-nitrobenzenesulfonyl (Mns) group, an analogue of the well-established 2-nitrobenzenesulfonyl (Ns) group popularized by Fukuyama, offers a unique combination of stability and controlled lability.[3][4] Its utility is particularly pronounced in complex synthetic routes, including solid-phase peptide synthesis (SPPS), where orthogonality to other protecting groups is essential.[1] This document provides an in-depth exploration of the Mns group, from the underlying chemical principles to detailed, field-proven protocols for its application and removal.

The Chemistry of the 4-Methoxy-2-nitrobenzenesulfonyl Group: A Mechanistic Perspective

The effectiveness of the Mns group is rooted in the electronic properties of its substituted aromatic ring. The potent electron-withdrawing nature of the nitro group at the ortho position is the primary driver of the group's functionality.[5] This effect renders the sulfonamide protons acidic, facilitating certain synthetic manipulations, and, more importantly, it activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation is the key to the mild deprotection conditions.[6]

The methoxy group at the para position, being an electron-donating group, subtly modulates these properties.[7] While it slightly tempers the overall electron deficiency of the aromatic ring, its primary influence is on the stability of the Meisenheimer complex, a key intermediate in the deprotection pathway.[6] This fine-tuning of the electronic landscape allows for robust protection while maintaining facile cleavage under specific, mild conditions.

Core Applications and Advantages

The Mns group is particularly valuable for:

-

Orthogonal Protection Schemes: The Mns group is stable under the acidic conditions used to cleave tert-butyl-based side-chain protecting groups and the Boc group, and it is also resistant to the basic conditions used for Fmoc group removal (e.g., piperidine).[1][2] Its cleavage is achieved under unique nucleophilic conditions, making it an excellent orthogonal partner in complex syntheses.

-

Compatibility with Solid-Phase Peptide Synthesis (SPPS): The protection and deprotection conditions for the Mns group are fully compatible with standard Fmoc-based SPPS protocols.[3]

-

Synthesis of Complex Peptides and Non-Proteinogenic Amino Acids: The mild deprotection conditions minimize the risk of side reactions, such as racemization or degradation of sensitive residues, which is crucial when synthesizing complex or modified peptides.

Experimental Protocols

Part 1: Protection of the α-Amino Group

The introduction of the Mns group onto the α-amino group of an amino acid is typically achieved under Schotten-Baumann conditions. This involves the reaction of the amino acid with Mns-Cl in a biphasic system or in a suitable organic solvent in the presence of a base.

Protocol 1: N-Protection of an Amino Acid with this compound

Materials:

-

Amino Acid (1.0 eq)

-

This compound (1.1 eq)

-

Sodium Bicarbonate (NaHCO₃) (3.0 eq)

-

Dioxane

-

Water

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve the amino acid (1.0 eq) in a solution of sodium bicarbonate (3.0 eq) in water.

-

To this solution, add an equal volume of dioxane to aid in the solubility of the sulfonyl chloride.

-

In a separate beaker, dissolve this compound (1.1 eq) in a minimal amount of dioxane.

-

Slowly add the Mns-Cl solution to the vigorously stirred amino acid solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Mns-Cl.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the N-Mns-protected amino acid with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.

Expected Outcome: This procedure typically affords the N-Mns-protected amino acid in high yield as a crystalline solid, which can often be used in the next step without further purification.

Diagram 1: Workflow for N-Protection of Amino Acids

Caption: A streamlined workflow for the N-protection of amino acids using Mns-Cl.

Part 2: Deprotection of the N-Mns Group

The cleavage of the N-Mns group is the cornerstone of its utility, proceeding under mild conditions via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is typically carried out using a thiol in the presence of a base.

Protocol 2: Cleavage of the N-Mns Protecting Group

Materials:

-

N-Mns-protected peptide (on resin or in solution) (1.0 eq)

-

Thiophenol (10 eq)

-

Potassium Carbonate (K₂CO₃) (5 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

For Solid-Phase Synthesis: Swell the N-Mns-protected peptide-resin in DMF.

-

Prepare the deprotection cocktail: In a separate flask, dissolve potassium carbonate (5 eq) in DMF, then add thiophenol (10 eq).

-

Add the deprotection cocktail to the peptide-resin (or the N-Mns-protected peptide in solution).

-

Gently agitate the mixture at room temperature. The reaction can be monitored by the appearance of a yellow color, indicating the formation of the thiophenolate byproduct. The deprotection is typically complete within 30-60 minutes.

-

For Solid-Phase Synthesis: Filter the resin and wash extensively with DMF, followed by dichloromethane (DCM), to remove the cleavage reagents and byproducts. The resin is now ready for the next coupling step.

-

For Solution-Phase Synthesis: Quench the reaction with a mild acid (e.g., dilute acetic acid) and perform an aqueous workup to separate the deprotected amine from the thioether byproduct.

Causality Behind Experimental Choices:

-

Thiophenol: A potent nucleophile that readily attacks the electron-deficient aromatic ring of the Mns group.

-

Potassium Carbonate: A mild base that deprotonates the thiophenol to generate the more nucleophilic thiolate anion, which is the active deprotecting agent.

-

DMF: A polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction.

Diagram 2: Deprotection Workflow for the N-Mns Group

Caption: A general workflow for the cleavage of the N-Mns protecting group.

Data Presentation: A Summary of Reaction Parameters

The following tables summarize typical reaction conditions and expected outcomes for the use of the Mns protecting group. Note that yields can vary depending on the specific amino acid and the scale of the reaction.

Table 1: N-Protection of Amino Acids with Mns-Cl

| Amino Acid | Base | Solvent System | Reaction Time (h) | Typical Yield |

| Glycine | NaHCO₃ | Dioxane/H₂O | 4-6 | >90% |

| Alanine | NaHCO₃ | Dioxane/H₂O | 4-6 | >85% |

| Phenylalanine | NaHCO₃ | Dioxane/H₂O | 5-7 | >85% |

| Leucine | NaHCO₃ | Dioxane/H₂O | 5-7 | >90% |

Table 2: Deprotection of N-Mns-Amino Acids

| Substrate | Thiol | Base | Solvent | Reaction Time (min) | Typical Yield |

| N-Mns-Glycine | Thiophenol | K₂CO₃ | DMF | 30-60 | Quantitative |

| N-Mns-Alanine | Thiophenol | K₂CO₃ | DMF | 30-60 | Quantitative |

| N-Mns-Peptide (Resin) | Thiophenol | K₂CO₃ | DMF | 30-60 | Quantitative |

| N-Mns-Leucine | Thiophenol | K₂CO₃ | DMF | 45-75 | Quantitative |

Conclusion and Future Outlook

The 4-Methoxy-2-nitrobenzenesulfonyl group represents a refined and highly versatile tool for the protection of amines in peptide synthesis. Its robust nature, coupled with its mild and orthogonal deprotection, makes it an excellent choice for the synthesis of complex, sensitive, and modified peptides. The protocols detailed herein provide a solid foundation for the successful implementation of this protecting group in both solution-phase and solid-phase peptide synthesis. As the demand for more complex and sophisticated peptides in research and drug development continues to grow, the strategic application of advanced protecting groups like Mns will undoubtedly play an increasingly critical role.

References

- 1. biosynth.com [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Protocol for Sulfonamide Formation with 4-Methoxy-2-nitrobenzenesulfonyl Chloride

Abstract

This comprehensive guide details a robust protocol for the synthesis of sulfonamides utilizing 4-methoxy-2-nitrobenzenesulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of the reaction, encompassing the mechanistic underpinnings, a meticulous step-by-step experimental procedure, critical safety considerations, and troubleshooting advice. The protocol is structured to be self-validating, with each experimental choice justified by established chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction: The Significance of the Sulfonamide Moiety

Sulfonamides are a cornerstone functional group in medicinal chemistry and drug development.[1][2][3] Characterized by the -SO₂NH₂- linkage, these compounds were among the first effective antimicrobial agents and continue to be integral to the development of a wide array of therapeutics.[1][3] Their applications span various medical fields, with sulfonamide-containing drugs used as antibacterial, antiviral, antidiabetic, and anticancer agents.[1][2][3] Beyond their therapeutic value, sulfonamides are crucial intermediates in synthetic organic chemistry.[1][2]

This application note provides a detailed protocol for the synthesis of sulfonamides using this compound. The strategic placement of the electron-withdrawing nitro group and the electron-donating methoxy group on the aryl ring significantly influences the reactivity of the sulfonyl chloride, a factor that will be explored in the context of optimizing reaction conditions.

Mechanistic Rationale: A Nucleophilic Substitution Approach

The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic example of a nucleophilic acyl substitution reaction at the sulfur center. The fundamental steps of this mechanism are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on the highly electrophilic sulfur atom of the this compound.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate.

-

Departure of the Leaving Group: The intermediate collapses, expelling the chloride ion as the leaving group, which leads to the formation of the sulfonamide bond.

-

Acid-Base Neutralization: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, typically a tertiary amine like triethylamine or pyridine, is added to the reaction mixture to neutralize the HCl, driving the reaction to completion.

The electronic nature of the substituents on the benzenesulfonyl chloride ring plays a critical role. The ortho-nitro group, being strongly electron-withdrawing, increases the electrophilicity of the sulfur atom, thereby enhancing its reactivity towards nucleophiles. Conversely, the para-methoxy group is electron-donating, which can modulate the overall reactivity. This electronic interplay allows for a controlled and efficient reaction.

Detailed Experimental Protocol

This protocol outlines a general and reliable procedure for the synthesis of sulfonamides from this compound and a primary or secondary amine.

Reagents and Materials

| Reagent | CAS Number | Key Properties | Supplier Example |

| This compound | 18092-54-1 | Moisture-sensitive solid | Sigma-Aldrich[4] |

| Amine (Primary or Secondary) | Varies | --- | Commercially available |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | Volatile solvent | Fisher Scientific |

| Triethylamine (TEA) or Pyridine | 121-44-8 / 110-86-1 | Anhydrous base | Acros Organics |

| Saturated Sodium Bicarbonate (NaHCO₃) | --- | Aqueous solution for workup | --- |

| Brine (Saturated NaCl) | --- | Aqueous solution for workup | --- |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Drying agent | --- |

| Silica Gel | 7631-86-9 | Stationary phase for chromatography | --- |

| Solvents for Chromatography | Varies | HPLC or reagent grade | --- |

Essential Equipment

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a dry, two-necked round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM). Add the base (triethylamine or pyridine, 1.1-1.5 equivalents). Cool the stirred mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the reaction's progress by TLC until the starting amine is consumed.

-

Aqueous Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (if excess amine was used), saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude sulfonamide can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.[5]

Visual Workflow of Sulfonamide Synthesis

Caption: A streamlined workflow for the synthesis of sulfonamides.

Safety and Handling Precautions

-

This compound: This reagent is corrosive and moisture-sensitive.[4][6][7] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

-

Dichloromethane (DCM): A volatile and potentially hazardous solvent. All operations involving DCM should be conducted in a well-ventilated fume hood.

-

Triethylamine and Pyridine: These bases are flammable and have strong odors. Handle with care in a fume hood.

-

Exothermic Reaction: The reaction can generate heat. Slow, controlled addition of the sulfonyl chloride at 0 °C is crucial for safety and to minimize side reactions.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |